2-pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile is a heterocyclic compound that combines the structural features of pyrrolidine and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with a pyrrolidine derivative under acidic or basic conditions to form the benzimidazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it scalable for commercial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-Pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines.
Benzimidazole Derivatives: Compounds such as 2-aminobenzimidazole and benzimidazole-2-thione.
Uniqueness: 2-Pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile is unique due to the combination of the pyrrolidine and benzimidazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N4 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C12H12N4/c13-6-8-1-2-10-11(5-8)16-12(15-10)9-3-4-14-7-9/h1-2,5,9,14H,3-4,7H2,(H,15,16) |
InChI Key |
BXOBLFASLLURRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC3=C(N2)C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.